molecular formula C7H11N3O2S B12875143 Methyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate

Methyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B12875143
M. Wt: 201.25 g/mol
InChI Key: WWQWDXMOBPVABA-UHFFFAOYSA-N
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Description

Methyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at the 5-position and a methyl thioacetate moiety at the 3-position. The compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely explored in medicinal and agricultural chemistry due to their versatile biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The ethyl group at the 5-position and the thioacetate ester functional group contribute to its unique physicochemical properties, such as lipophilicity and metabolic stability, which are critical for bioavailability and therapeutic applications.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

methyl 2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C7H11N3O2S/c1-3-5-8-7(10-9-5)13-4-6(11)12-2/h3-4H2,1-2H3,(H,8,9,10)

InChI Key

WWQWDXMOBPVABA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate typically involves the reaction of 5-ethyl-1H-1,2,4-triazole-3-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and enhances the scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Sulfur

The thioether sulfur in this compound participates in nucleophilic substitution reactions due to its lone pair electrons. For example:

  • Alkylation with bromoacetaldehyde diethyl acetal ( ):
    Under basic conditions (Cs₂CO₃/DMF), the sulfur atom acts as a nucleophile, displacing bromide to form S-alkylated intermediates. This reaction proceeds via an SN2 mechanism and yields 84% of the acetal-protected product.

Reaction ComponentRoleConditionsYield
Bromoacetaldehyde diethyl acetalElectrophileCs₂CO₃, DMF, 0°C → RT84%
Methyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetateNucleophile12 h stirring

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis to generate carboxylic acid derivatives, enabling further derivatization:

  • Hydrazinolysis ( ):
    Reaction with hydrazine hydrate in propan-2-ol at 60°C converts the ester to a hydrazide (94% yield). This intermediate reacts with aldehydes/isatins to form hydrazones, which exhibit cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines.

Mechanistic Pathway :

  • Ester → Hydrazide: Nucleophilic acyl substitution.

  • Hydrazide + Aldehyde → Hydrazone: Condensation.

Electrophilic Aromatic Substitution on the Triazole Ring

The triazole ring’s C-5 position (adjacent to the ethyl group) is susceptible to electrophilic substitution:

  • Bromination ( ):
    Treatment with N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces a bromine atom at C-5. The reaction is catalyzed by carbonyldiimidazole (CDI), enhancing electrophilicity.

ParameterValue
CatalystCDI (5 mol%)
ElectrophileNBS (1.1 eq)
Temperature0°C
YieldQuantitative (TLC monitoring)

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

  • Formation of 1,2,4-triazole-3-thiones ( ):
    Under basic conditions (KOH/EtOH), cyclization of thiosemicarbazide intermediates derived from the acetate group yields triazolethiones. These derivatives show antimicrobial and anticancer activities.

Example :
Reaction with arylidene malononitrile produces 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione (89–91% yield).

Thioether Oxidation

The thioether linkage can be oxidized to sulfoxide or sulfone derivatives under controlled conditions, though this is less documented for the ethyl-substituted triazole variant.

Comparative Reactivity with Analogues

Key structural modifications alter reactivity:

CompoundSubstituentReactivity Difference
Methyl 2-((5-bromo-1H-1,2,4-triazol-3-yl)thio)acetate Br at C-5Higher electrophilicity for cross-coupling
Ethyl 2-(4-amino-5-phenyl-1H-1,2,4-triazol-3-yl)thioacetateNH₂ at C-4Enhanced solubility and nucleophilicity

Synthetic Limitations and Optimization

  • Deprotection challenges : Acidic hydrolysis of acetal intermediates requires strong HCl or trifluoroacetic acid to avoid aldehyde degradation .

  • Steric effects : The ethyl group at C-5 moderately hinders electrophilic substitution compared to smaller substituents.

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions makes it a valuable scaffold in drug discovery and materials science. Further studies should explore its catalytic applications and toxicity profiles.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,2,4-triazole scaffold have been extensively studied for their antimicrobial properties. Methyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate has shown promising results against various pathogens:

  • Antibacterial Efficacy : Studies indicate that derivatives of 1,2,4-triazole exhibit significant antibacterial activity against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some triazole derivatives are comparable or superior to those of established antibiotics like ciprofloxacin and rifampicin .

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. This compound may also exhibit antifungal activity similar to other triazole compounds. Research has shown that modifications on the triazole ring can enhance antifungal potency against various fungal strains .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step procedures that include:

  • Formation of the Triazole Ring : The initial step often involves creating a substituted triazole through cyclization reactions.
  • Thioether Formation : The thioether linkage is established by reacting the triazole with suitable thiols or thioacetic acid.
  • Acetylation : Finally, acetylation leads to the formation of the acetate moiety.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. This compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid .

Case Study 2: Cytotoxic Effects

In another comparative study assessing cytotoxic effects on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This suggests potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it an effective ligand in enzyme inhibition. The sulfur atom can also participate in redox reactions, contributing to the compound’s biological activity. The pathways involved include the inhibition of key enzymes in microbial metabolism, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Methyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate to other triazole derivatives allow for meaningful comparisons. Below is an analysis of key analogs, focusing on substituent effects, synthetic routes, and bioactivities:

Structural Analogues and Substituent Effects

Compound Name R1 (5-position) R2 (4-position) Ester Group Key Properties/Bioactivities Reference
This compound Ethyl H Methyl High lipophilicity, potential enzyme inhibition (inferred) N/A
Tryfuzol® (Piperidine salt) Phenyl Furan-2-yl Piperidine Immunomodulatory, antioxidant, hepatoprotective
Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1j) Bromo n-Propyl Sodium URAT1 inhibition (IC₅₀ = 12 nM)
Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (8) Cyclopropylnaphthalene H Methyl Synthetic intermediate for Lesinurad (45% total yield)
Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate Thiophen-2-ylmethyl Amino Sodium Actoprotective, anti-stress effects in rats
  • Bromo (R1): Halogenation (e.g., in compound 1j) increases molecular weight and polar surface area, favoring binding to hydrophobic enzyme pockets (e.g., URAT1) . Cyclopropylnaphthalene (R2): Aromatic bulk improves crystallinity and stability, as seen in the synthesis of Lesinurad precursors . Sodium vs. Methyl Esters: Sodium salts (e.g., compound 1j) exhibit higher aqueous solubility, making them suitable for injectable formulations, while methyl esters (e.g., target compound) are more lipophilic .

Biological Activity

Methyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate is a compound that belongs to the class of thioacetate derivatives of 1,2,4-triazole. Its molecular formula is C₉H₁₁N₃OS, and it features a thioether linkage connecting a 1,2,4-triazole ring to an acetate moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Thioether linkage : This feature may influence its reactivity and biological interactions.
  • Triazole ring : The presence of the 1,2,4-triazole scaffold is associated with various pharmacological activities.

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant antifungal properties. In studies comparing various triazole derivatives against Candida species, certain derivatives showed enhanced potency compared to traditional antifungal agents like ketoconazole. This compound's structure suggests it could similarly exhibit antifungal activity due to its thioether linkage and triazole ring .

Anticancer Properties

The anticancer potential of triazole derivatives has been widely investigated. For instance, compounds derived from the triazole scaffold have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. In vitro studies have shown that modifications in the triazole structure can lead to significant differences in anticancer efficacy. This compound may exhibit similar properties owing to its unique structural features .

The mechanisms through which triazole derivatives exert their biological effects often include:

  • Enzyme Inhibition : Many compounds inhibit key enzymes involved in cancer proliferation and fungal growth.
  • Apoptosis Induction : Certain triazoles trigger programmed cell death in cancer cells.

Comparative Analysis with Related Compounds

A comparison with other structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-(4-amino-5-(phenyl)-1H-1,2,4-triazole)-3-thiopropanoateContains an amino group on the triazole ringEnhanced solubility and broader biological activity
Methyl 2-(5-bromo-1H-1,2,4-triazol-3-thiol)acetateBromine substitution on the triazoleIncreased reactivity towards electrophiles
Ethyl 2-(5-methylthio-1H-1,2,4-triazol)-3-thiobutanoateContains a methylthio groupPotentially different pharmacokinetic properties

The ethyl substitution on the triazole ring and the thioether linkage in this compound may enhance its solubility and biological activity compared to similar compounds .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of triazole derivatives:

  • Antifungal Studies : A study involving various triazoles demonstrated that specific modifications led to increased antifungal activity against Candida species. The results indicated that this compound could be evaluated for similar effects .
  • Cytotoxicity Assays : In vitro tests on breast cancer cell lines revealed that certain triazole derivatives exhibited significant cytotoxic effects. Further exploration into this compound could provide insights into its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-((5-ethyl-1H-1,2,4-triazol-3-yl)thio)acetate, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution, where a thiol-containing 1,2,4-triazole intermediate reacts with methyl chloroacetate. Optimization involves adjusting reaction time, temperature (typically 60–80°C), and stoichiometric ratios. For example, sodium monochloroacetate in aqueous medium followed by acidification with acetic acid is a validated approach for analogous triazole-thioacetate derivatives . Characterization via IR spectroscopy (C=S stretch at 600–700 cm⁻¹), ¹H NMR (triazole proton at δ 8.0–8.5 ppm), and thin-layer chromatography ensures structural confirmation .

Q. Which analytical techniques are critical for assessing the purity of this compound?

  • Methodological Answer: High-performance liquid chromatography with diode-array detection (HPLC-DAD) is recommended for purity analysis, with mobile phases like acetonitrile/water (70:30 v/v) and C18 columns. Retention time consistency and peak symmetry (>1.5 plate count) indicate purity. Thermodynamic studies via hydrophilic interaction chromatography (HILIC) can further assess interactions with stationary phases, using temperature gradients (25–40°C) to evaluate retention behavior .

Q. How can acute toxicity of this compound be predicted computationally?

  • Methodological Answer: Use QSAR models or software like TEST (Toxicity Estimation Software Tool) to predict LD₅₀ values based on molecular descriptors (e.g., logP, molecular weight). For triazole derivatives, low acute toxicity (LD₅₀ > 500 mg/kg in rodents) is common, but substituents like ethyl groups may influence metabolic pathways. Experimental validation via OECD Guideline 423 is advised for confirmation .

Advanced Research Questions

Q. How should researchers design pharmacokinetic studies for this compound in rodent models?

  • Methodological Answer: Administer the compound intravenously or orally to rats (dose: 10–50 mg/kg) and collect blood samples at intervals (e.g., 5, 15, 30, 60, 120 mins). Use LC-MS/MS to quantify plasma concentrations. Key parameters include Cₘₐₓ (peak concentration), t₁/₂ (elimination half-life), and AUC (area under the curve). For analogs like potassium 2-((4-amino-5-morpholinomethyl-triazolyl)thio)acetate, t₁/₂ values of ~0.32 hours suggest rapid clearance, necessitating sustained-release formulations .

Q. What experimental strategies resolve contradictions in hepatoprotective efficacy across stress models?

  • Methodological Answer: Standardize stress induction protocols (e.g., 6-hour immobilization vs. chemical stressors) and include histopathological scoring for liver damage (e.g., hepatocyte vacuolization, necrosis). For sodium 2-((4-amino-5-thiophenmethyl-triazolyl)thio)acetate, stress-protective effects were confirmed via reduced dystrophic changes and absence of necrotic foci in treated rats. Cross-validate results with biochemical markers (ALT, AST) to reconcile discrepancies .

Q. How can forced degradation studies be structured to evaluate the stability of this compound?

  • Methodological Answer: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (40–60°C), and photolytic (UV light) conditions. Monitor degradation via HPLC-MS to identify major impurities (e.g., hydrolyzed thioester or oxidized triazole rings). Forced degradation of similar compounds revealed susceptibility to hydrolysis under alkaline conditions, requiring pH-stable formulations .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in triazole-thioacetate derivatives?

  • Methodological Answer: Synthesize analogs with varied substituents (e.g., ethyl, phenyl, pyridinyl) and test biological activity (e.g., antifungal, anti-stress). For example, 2-((4-phenyl-5-pyridinyl-triazolyl)thio)acetonitrile showed antifungal activity (MIC = 16 µg/mL against Candida albicans). Use molecular docking to map interactions with targets like CYP51 or URAT1, correlating electronic (PSA, logP) and steric features with efficacy .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting thermodynamic data in chromatographic studies?

  • Methodological Answer: Analyze retention time shifts across temperatures (25–40°C) to calculate ΔH (enthalpy) and ΔS (entropy) of transfer from mobile to stationary phases. For morpholinium triazolylthioacetate, negative ΔH values (-12 kJ/mol) indicate exothermic binding to HILIC columns. Discrepancies may arise from column batch variability or mobile phase ion strength; replicate runs and column calibration are critical .

Q. What statistical approaches are recommended for pharmaco-technological optimization of tablet formulations?

  • Methodological Answer: Employ factorial design (e.g., Graeco-Latin square) to test excipient groups (binders, disintegrants). For methylammonium triazolylthioacetate tablets, wet granulation with sugar powder (diluent) and microcrystalline cellulose (binder) yielded optimal hardness (8–10 kp) and disintegration time (<5 mins). ANOVA identifies significant factors (p<0.05), with Tukey’s post-hoc test for pairwise comparisons .

Tables for Key Data

Parameter Value/Outcome Reference
Acute Toxicity (Predicted LD₅₀)>500 mg/kg (rodents)
HPLC Retention Time6.2 ± 0.3 mins (C18, ACN/H₂O 70:30)
Stress-Protective EfficacyReduced hepatocyte necrosis (p<0.01)
Pharmacokinetic t₁/₂~0.32 hours (intragastric administration)

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